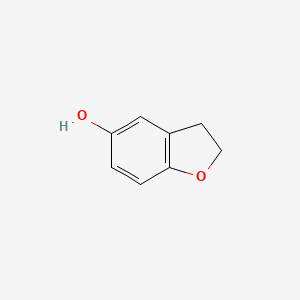

2,3-Dihydrobenzofuran-5-ol

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYKOGUXPNAUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456059 | |

| Record name | 2,3-dihydrobenzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-52-2 | |

| Record name | 2,3-dihydrobenzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-5-hydroxybenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-5-ol: Core Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and potential biological significance of 2,3-Dihydrobenzofuran-5-ol. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Properties and Structure

This compound, with the CAS number 40492-52-2, is a heterocyclic organic compound. Its structure features a bicyclic system where a dihydrofuran ring is fused to a benzene ring, with a hydroxyl group substituted at the 5-position.

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 287.4 °C at 760 mmHg | [1] |

| Density | 1.261 g/cm³ | [1] |

| pKa | 10.55 ± 0.20 | [1] |

| LogP | 1.33 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly available in a readily usable format in the provided search results. |

| ¹³C NMR | Data not explicitly available in a readily usable format in the provided search results. |

| Mass Spectrometry | The NIST WebBook provides a mass spectrum for the parent compound, 2,3-dihydrobenzofuran.[2] The fragmentation pattern would be expected to be influenced by the hydroxyl group in this compound. |

| Infrared (IR) Spectroscopy | The NIST WebBook provides an IR spectrum for the parent compound, 2,3-dihydrobenzofuran.[3] For this compound, characteristic peaks would include a broad O-H stretch from the phenolic group and C-O stretches. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the provided search results. However, general synthetic strategies for the 2,3-dihydrobenzofuran scaffold are well-documented. A common approach involves the intramolecular cyclization of a suitably substituted phenol derivative.

General Synthesis Workflow

A plausible synthetic route to this compound could involve the following conceptual steps. This is a generalized workflow and would require optimization for this specific target molecule.

Figure 2. A generalized synthetic workflow for 2,3-dihydrobenzofurans.

Biological Activity and Signaling Pathways

Derivatives of the 2,3-dihydrobenzofuran scaffold have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[4][5] Research suggests that some benzofuran derivatives may exert their anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[6]

Hypothetical Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been detailed in the provided search results, a hypothetical pathway illustrating the potential anti-inflammatory mechanism of action for this class of compounds is presented below. This diagram is based on the known interactions of similar benzofuran derivatives with inflammatory signaling cascades.

Figure 3. Hypothetical anti-inflammatory signaling pathway for 2,3-dihydrobenzofuran derivatives.

Conclusion

This compound is a compound of interest with a well-defined chemical structure and a range of physicochemical properties. While specific experimental data for this particular molecule is somewhat limited in the public domain, the broader class of 2,3-dihydrobenzofurans shows significant promise in the field of medicinal chemistry, particularly as anti-inflammatory and anticancer agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 3. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

The Natural Occurrence of 2,3-Dihydrobenzofuran-5-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,3-dihydrobenzofuran-5-ol constitute a significant class of naturally occurring phenolic compounds. Exhibiting a wide array of biological activities, these molecules have garnered considerable interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and quantitative analysis of these derivatives. Detailed experimental protocols for their isolation and characterization are also presented, supported by visual representations of key pathways and workflows to facilitate comprehension and application in a research setting.

Natural Sources of this compound Derivatives

The 2,3-dihydrobenzofuran scaffold is a recurring motif in a variety of secondary metabolites produced by plants and fungi.[1] These compounds are frequently classified as neolignans, isoflavonoids, and lignans.[1] The Asteraceae (sunflower) family is a particularly rich source of these derivatives.[2][3]

Key plant species known to produce 2,3-dihydrobenzofuran derivatives include:

-

Ageratina pichinchensis : Cell cultures of this plant, used in traditional Mexican medicine, have been shown to produce anti-inflammatory 2,3-dihydrobenzofuran compounds.[4]

-

Polygonum barbatum : This species, belonging to the Polygonaceae family, has yielded several novel dihydrobenzofuran derivatives with demonstrated anticancer potential.[5][6]

-

Eupatorium heterophyllum : Also a member of the Asteraceae family, the roots of this plant contain a variety of benzofuran and dihydrobenzofuran derivatives.[7]

-

Glycyrrhiza inflata : Two licochalcone A derivatives containing a dihydrofuran moiety have been isolated from the roots of this member of the Fabaceae family.

-

Isocoma pluriflora (Rayless Goldenrod) and Ageratina altissima (White Snakeroot) : These plants from the Asteraceae family are known to contain toxic benzofuran ketones, including tremetone and dehydrotremetone.[8]

Quantitative Analysis of Natural Occurrence

The concentration of 2,3-dihydrobenzofuran derivatives can vary significantly between plant species and even within different collections of the same species.[8] High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these compounds.[8]

Below is a summary of reported quantitative data for 2,3-dihydrobenzofuran derivatives in selected plant sources.

| Plant Source | Derivative(s) | Concentration | Analytical Method | Reference |

| Ageratina pichinchensis (Cell Culture, Shake Flask) | 2,3-Dihydrobenzofuran | 495.04 ± 22.85 µg/g Dry Weight | Not Specified | [4] |

| Ageratina pichinchensis (Cell Culture, Airlift Bioreactor) | 2,3-Dihydrobenzofuran | 903.02 ± 41.06 µg/g Dry Weight | Not Specified | [4] |

| Isocoma pluriflora (Rayless Goldenrod) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Variable | HPLC | [8] |

| Ageratina altissima (White Snakeroot) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Variable | HPLC | [8] |

Biosynthesis of the 2,3-Dihydrobenzofuran Core

The biosynthesis of the 2,3-dihydrobenzofuran skeleton in many plant-derived compounds originates from the phenylpropanoid pathway .[9][10][11] This fundamental metabolic route provides the C6-C3 building blocks necessary for the formation of a wide range of phenolic compounds, including lignans, which are direct precursors to many dihydrobenzofurans.

The initial steps of this pathway convert the amino acid L-phenylalanine into various hydroxycinnamic acids. These are then activated to their corresponding CoA esters. A key branching point for lignan and subsequent dihydrobenzofuran biosynthesis is the formation of monolignols, such as coniferyl alcohol. The oxidative coupling of two monolignol units, a reaction often mediated by dirigent proteins, leads to the formation of lignans like pinoresinol.[9] Subsequent enzymatic reductions and cyclizations can then yield the 2,3-dihydrobenzofuran ring system.

Caption: Generalized biosynthetic pathway from L-phenylalanine to the 2,3-dihydrobenzofuran core.

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources typically involve a series of extraction, chromatographic separation, and spectroscopic analysis steps. The following is a representative protocol synthesized from methodologies reported for the isolation of these compounds from plant material, such as Polygonum barbatum.[5][6]

Extraction and Fractionation

-

Plant Material Preparation : The collected plant material (e.g., whole plant, roots) is shade-dried and ground into a fine powder.

-

Methanol Extraction : The powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is filtered.

-

Solvent Evaporation : The methanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with dihydrobenzofuran derivatives typically concentrating in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography : The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Re-chromatography : Pooled fractions containing the compounds of interest are further purified by repeated column chromatography, potentially using different solvent systems, until pure compounds are isolated.

Caption: General experimental workflow for the isolation of 2,3-dihydrobenzofuran derivatives.

Structural Characterization

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy : Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy : Used to identify the functional groups present (e.g., hydroxyl, carbonyl, aromatic rings).

-

Mass Spectrometry (MS) : Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the complete chemical structure, including the carbon skeleton and the relative stereochemistry of the molecule.

Conclusion

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their prevalence in the plant kingdom, particularly within the Asteraceae family, makes them accessible for phytochemical investigation. The methodologies outlined in this guide for their isolation, quantification, and structural elucidation, coupled with an understanding of their biosynthetic origins via the phenylpropanoid pathway, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these promising compounds. Further research into the specific enzymes governing the later steps of their biosynthesis could open avenues for their biotechnological production and the generation of novel analogues.

References

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 10. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

spectroscopic data of 2,3-Dihydrobenzofuran-5-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydrobenzofuran-5-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are detailed below.

Predicted ¹H NMR Data

The chemical shifts for the aromatic protons are predicted based on the known values for 2,3-dihydrobenzofuran, with adjustments for the electron-donating effects of the hydroxyl group at the C5 position. The phenolic proton's chemical shift can vary significantly based on solvent and concentration[1][2].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~4.6 | Triplet (t) | ~8.5 |

| H-3 | ~3.2 | Triplet (t) | ~8.5 |

| H-4 | ~6.7 | Doublet (d) | ~8.2 |

| H-6 | ~6.6 | Doublet of doublets (dd) | ~8.2, 2.3 |

| H-7 | ~6.8 | Doublet (d) | ~2.3 |

| 5-OH | 4.0 - 8.0 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on the spectrum of 2,3-dihydrobenzofuran, with substituent effects of the hydroxyl group applied to the aromatic carbons[3][4][5][6].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~71 |

| C-3 | ~30 |

| C-4 | ~115 |

| C-5 | ~150 |

| C-6 | ~110 |

| C-7 | ~117 |

| C-7a | ~155 |

| C-3a | ~122 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube[7].

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm)[7][8].

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition[9].

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Apply a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the -OH proton will disappear or significantly diminish[1][8].

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorptions for the phenolic hydroxyl group, the aromatic ring, and the ether linkage.

Predicted IR Data

The vibrational frequencies are predicted based on characteristic values for phenols and ethers[10].

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Phenolic) | ~1230 | Strong |

| C-O-C Stretch (Ether) | ~1050 | Strong |

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11][12].

-

Background Scan : Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Spectrum Acquisition :

-

Collect the spectrum over a typical range of 4000 to 400 cm⁻¹[13].

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis : Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted MS Data (Electron Ionization)

The molecular weight of this compound (C₈H₈O₂) is 136.15 g/mol . The fragmentation pattern is predicted based on the stable benzofuran ring structure.

| m/z (mass-to-charge ratio) | Predicted Identity | Notes |

| 136 | [M]⁺ | Molecular Ion |

| 135 | [M-H]⁺ | Loss of a hydrogen radical |

| 108 | [M-CO]⁺ | Loss of carbon monoxide |

| 107 | [M-CHO]⁺ | Loss of a formyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or ethyl acetate (e.g., 1 mg/mL)[14].

-

Instrumentation : Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer)[15][16].

-

Gas Chromatography Parameters :

-

Column : Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[15][17].

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min[15].

-

Injector : Set the injector temperature to 250-280°C and use a splitless or split injection mode[15][17].

-

Oven Program : A typical temperature program would be: start at 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5-10 minutes[15].

-

-

Mass Spectrometry Parameters :

-

Data Analysis : The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can be analyzed and compared to spectral libraries for identification.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 12. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jru-b.com [jru-b.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Antioxidant Potential of the 2,3-Dihydrobenzofuran-5-ol Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran-5-ol scaffold is a core structural motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. Of particular interest is its significant antioxidant potential, which has garnered considerable attention in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the antioxidant properties of the this compound scaffold, detailing its synthesis, mechanisms of action, and structure-activity relationships. This document summarizes quantitative data from various antioxidant assays in structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, it includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of the antioxidant potential of this important scaffold.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating pro-oxidant metal ions, and modulating cellular antioxidant defense systems. The this compound scaffold has emerged as a promising pharmacophore for the development of novel antioxidant agents due to its inherent radical-scavenging capabilities attributed to the phenolic hydroxyl group. This guide delves into the chemical and biological aspects of this scaffold's antioxidant activity.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the intramolecular cyclization of appropriately substituted precursors.

General Synthetic Approach:

A prevalent method for constructing the 2,3-dihydrobenzofuran ring system involves the reaction of a substituted hydroquinone with an appropriate three-carbon synthon. For instance, the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol derivatives can be initiated from methylhydroquinone. The reaction with isobutyraldehyde in the presence of an acid catalyst, followed by subsequent functional group manipulations such as nitration and reduction, allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships.[1]

Another versatile approach involves the palladium-catalyzed annulation of ortho-alkenylphenols.[2] Diversity-oriented synthesis strategies have also been employed to generate libraries of 2,3-dihydrobenzofuran derivatives for biological screening. These methods often utilize commercially available starting materials and allow for the introduction of a wide range of substituents at various positions of the scaffold.[3] Chemo-enzymatic methods, such as those employing laccase-mediated oxidative coupling, offer a facile and selective route to certain diaryl-substituted 2,3-dihydrobenzofurans.[4]

General synthetic workflow for the this compound scaffold.

Mechanisms of Antioxidant Action

The antioxidant activity of the this compound scaffold is primarily attributed to the phenolic hydroxyl group at the 5-position. This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance within the aromatic system.

The primary mechanisms of action include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively neutralizing it. Ar-OH + R• → Ar-O• + RH

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a radical, forming a radical cation, which then deprotonates to yield the phenoxyl radical. Ar-OH + R• → [Ar-OH]•+ + R- [Ar-OH]•+ → Ar-O• + H+

The antioxidant efficacy can be influenced by various structural features, including the presence of electron-donating groups on the aromatic ring, which can further stabilize the resulting phenoxyl radical.

Structure-Activity Relationships

The antioxidant potential of the this compound scaffold can be significantly modulated by the nature and position of substituents on the molecule.

-

Substituents on the Aromatic Ring: Electron-donating groups (e.g., amino, methoxy) ortho to the phenolic hydroxyl group have been shown to enhance radical scavenging activity.[1] This is attributed to the increased electron density on the aromatic ring, which stabilizes the phenoxyl radical formed after hydrogen donation. Conversely, electron-withdrawing groups (e.g., nitro) tend to decrease antioxidant activity.

-

Planarity: Increased planarity of the molecule can enhance radical scavenging activities, likely by facilitating delocalization of the unpaired electron in the phenoxyl radical.[1]

-

Substitution at the Dihydrofuran Ring: Modifications at the 2 and 3-positions of the dihydrofuran ring can also influence antioxidant activity, although the effect is generally less pronounced than that of substituents on the aromatic ring.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize some of the reported quantitative data.

Table 1: Radical Scavenging Activity of Substituted 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols

| Compound | Substituent at C6 | Galvinoxyl Radical Scavenging (IC50, µM) | Hydroxyl Radical Scavenging (Max Inhibition %) |

| 1 | H | 15 | 70 |

| 2 | Methoxy | 12 | 70 |

| 3 | Chloro | 25 | Not Detected |

| 4 | Nitro | >100 | Not Detected |

| 5 | Amino | 5.0 | 90 |

Data adapted from a study on substituted 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols.[1]

Table 2: Inhibition of Lipid Peroxidation by 2,3-Dihydrobenzo[b]furan-5-ol and its Analogues

| Compound | Analogue | IC50 (µM) for Inhibition of Fe(II)/ADP/Ascorbate Stimulated Lipid Peroxidation in Liver Microsomes |

| 2a | 2,3-Dihydrobenzo[b]furan-5-ol | ~250 |

| 2b | 1-Thio analogue | ~25 |

| 2c | 1-Seleno analogue | ~13 |

| 2d | 1-Telluro analogue | 0.13 |

Data adapted from a study on the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its chalcogen analogues.[5]

Modulation of Cellular Signaling Pathways

Phenolic antioxidants, including those with the this compound scaffold, can exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.

While direct evidence for the interaction of the this compound scaffold with the Nrf2-Keap1 pathway is still emerging, the structural similarities to other phenolic compounds known to activate this pathway suggest a high probability of such a mechanism.

The Nrf2-Keap1 signaling pathway and potential modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of the this compound scaffold.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.

-

Preparation of test samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of the test sample at different concentrations to separate wells.

-

Add the same volume of the DPPH working solution (e.g., 100 µL) to each well.

-

For the blank, add the solvent used for the sample instead of the test sample.

-

For the control, add the DPPH solution and the solvent without the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate (K2S2O8)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add a small volume (e.g., 10 µL) of the test sample at different concentrations to separate wells or cuvettes.

-

Add a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

-

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compounds

-

Positive control (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

-

Assay:

-

Add a specific volume (e.g., 100 µL) of the test sample at different concentrations to separate wells.

-

Add the FRAP reagent (e.g., 3.0 mL) to each well.

-

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

DCFH-DA solution

-

AAPH solution

-

Test compounds

-

Positive control (e.g., Quercetin)

-

Black 96-well microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a black 96-well plate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA in the cell culture medium.

-

Treatment with Antioxidants: Remove the DCFH-DA solution, wash the cells, and then treat them with the test compounds or a positive control at various concentrations.

-

Induction of Oxidative Stress: Add AAPH solution to the wells to generate peroxyl radicals.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm every 5 minutes for 1 hour.

-

Calculation: The area under the curve of fluorescence versus time is calculated. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are often expressed as quercetin equivalents.

A generalized workflow for in vitro antioxidant assays.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design and development of novel antioxidant agents. Its inherent radical scavenging ability, coupled with the potential for synthetic modification to fine-tune its activity, makes it an attractive target for medicinal chemists. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for researchers to further explore the antioxidant potential of this scaffold. Future investigations should focus on elucidating the specific interactions with cellular signaling pathways, such as the Nrf2-Keap1 system, and on conducting in vivo studies to validate the therapeutic potential of promising derivatives for the prevention and treatment of oxidative stress-related diseases.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic synthesis of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds and their in vitro and in silico evaluation as a novel sub-family of potential allosteric modulators of the 90 kDa heat shock protein (Hsp90) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Dihydrobenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of substituted dihydrobenzofurans, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Substituted dihydrobenzofurans have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as tubulin polymerization and the activity of key enzymes like epidermal growth factor receptor (EGFR) kinase.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various substituted dihydrobenzofuran derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Natural Dihydrobenzofurans | |||||

| Compound 55a | NCI-H460 (Lung) | 53.24 | 5-Fluorouracil | 97.76 | [1] |

| CAL-27 (Oral) | 48.52 | 5-Fluorouracil | - | [1] | |

| Synthetic Dihydrobenzofurans | |||||

| Benzofuran-chalcone derivative 33d | A-375 (Melanoma) | 4.15 | Cisplatin | 9.46 | [1] |

| MCF-7 (Breast) | 3.22 | Cisplatin | 12.25 | [1] | |

| A-549 (Lung) | 2.74 | Cisplatin | 5.12 | [1] | |

| HT-29 (Colon) | 7.29 | Cisplatin | 25.4 | [1] | |

| H-460 (Lung) | 3.81 | Cisplatin | 6.84 | [1] | |

| Thiazole-substituted derivative 32a | HePG2 (Liver) | 8.49 - 16.72 | Doxorubicin | 4.17 - 8.87 | [1] |

| HeLa (Cervical) | 6.55 - 13.14 | Doxorubicin | - | [1] | |

| MCF-7 (Breast) | 4.0 - 8.99 | Doxorubicin | - | [1] | |

| PC3 (Prostate) | - | Doxorubicin | - | [1] | |

| Oxadiazole conjugate 14c | HCT116 (Colon) | 3.27 | - | - | [1] |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 | - | - | [1] |

| HCT-116 (Colon) | 5.20 | - | - | [1] | |

| HT-29 (Colon) | 9.13 | - | - | [1] | |

| Piperazine-based derivative 38 | A549 (Lung) | 25.15 | - | - | [1] |

| K562 (Leukemia) | 29.66 | - | - | [1] | |

| Fluorinated derivative 1 | HCT116 (Colon) | 19.5 | - | - | [2] |

| Fluorinated derivative 2 | HCT116 (Colon) | 24.8 | - | - | [2] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test dihydrobenzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

-

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

-

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm as microtubules form.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol).

-

Compound Incubation: Add various concentrations of the test dihydrobenzofuran derivative to the tubulin solution in a pre-warmed 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Kinetic Measurement: Monitor the change in absorbance at 340 nm every 60 seconds for one hour using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of a vehicle control.

-

This assay determines the inhibitory activity of compounds against the epidermal growth factor receptor (EGFR) tyrosine kinase.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. Inhibition of this process leads to a decrease in the phosphorylated product.

-

Protocol (Example using a FRET-based assay):

-

Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.

-

Compound Addition: Add serial dilutions of the test dihydrobenzofuran derivative to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add the EGFR enzyme solution and incubate. Initiate the kinase reaction by adding the substrate/ATP solution.

-

Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) for FRET-based detection.

-

Signal Measurement: Read the plate on a FRET-compatible plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

-

Protocol:

-

Cell Treatment: Treat cancer cells with the test dihydrobenzofuran derivative for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Treat the cells with RNase A to degrade RNA and then stain with a PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways in Dihydrobenzofuran-Induced Anticancer Activity

The anticancer effects of substituted dihydrobenzofurans are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. Two of the most critical pathways are the apoptosis and NF-κB signaling cascades.

Many dihydrobenzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Some dihydrobenzofuran derivatives have been shown to suppress the NF-κB signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Substituted dihydrobenzofurans have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of fluorinated dihydrobenzofuran derivatives, showcasing their IC50 values against various inflammatory markers.

| Compound | Target | IC50 (µM) | Citation |

| Fluorinated Dihydrobenzofurans | |||

| Compound 2 | PGE2 | 1.92 | [2] |

| IL-6 | 1.2 | [3] | |

| CCL2 | 1.5 | [3] | |

| NO | 2.4 | [3] | |

| Compound 3 | PGE2 | 1.48 | [2] |

| IL-6 | 9.04 | [3] | |

| CCL2 | 19.3 | [3] | |

| NO | 5.2 | [3] | |

| Compound 5 | PGE2 | Potent inhibitor | [2] |

| IL-6 | - | [3] | |

| CCL2 | - | [3] | |

| NO | - | [3] | |

| Compound 6 | PGE2 | Potent inhibitor | [2] |

| IL-6 | - | [3] | |

| CCL2 | - | [3] | |

| NO | - | [3] | |

| Compound 8 | PGE2 | 20.52 | [2] |

| IL-6 | - | [3] | |

| CCL2 | - | [3] | |

| NO | - | [3] |

Experimental Protocols for Anti-inflammatory Activity Evaluation

-

Principle: Lipopolysaccharide (LPS)-stimulated macrophages are used as an in vitro model of inflammation. The inhibitory effect of test compounds on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) is measured.

-

Protocol:

-

Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivatives for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Quantification of NO: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Quantification of PGE2, IL-6, and CCL2: Measure the concentrations of these mediators in the culture supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the IC50 values for the inhibition of each mediator.

-

-

Principle: This model creates a subcutaneous air pouch in rodents, into which an inflammatory agent (e.g., zymosan or carrageenan) is injected to induce an inflammatory response. The effect of test compounds on inflammatory cell recruitment and mediator production in the pouch exudate is then assessed.

-

Protocol:

-

Air Pouch Formation: Inject sterile air subcutaneously on the backs of mice or rats to form an air pouch.

-

Induction of Inflammation: After a few days, inject an inflammatory stimulus (e.g., zymosan) into the pouch. Co-administer the test dihydrobenzofuran derivative or vehicle control.

-

Exudate Collection: After a set time (e.g., 24 hours), collect the exudate from the air pouch.

-

Analysis: Count the number of inflammatory cells (e.g., neutrophils) in the exudate. Measure the levels of pro-inflammatory mediators (e.g., PGE2, cytokines) in the exudate using ELISA.

-

Data Analysis: Compare the inflammatory parameters in the compound-treated group to the vehicle-treated control group to determine the anti-inflammatory effect.

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted dihydrobenzofurans have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various dihydrobenzofuran derivatives against selected microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Citation |

| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 | [4] |

| Bacillus subtilis | 125 | [4] | |

| Staphylococcus aureus | 32 | [4] | |

| Salmonella enteritidis | 32 | [4] | |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [5] |

| Escherichia coli | 25 | [5] | |

| Staphylococcus aureus | 12.5 | [5] | |

| Aza-benzofuran 2 | Staphylococcus aureus | 25 | [5] |

| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [5] |

| Colletotrichum musae | 12.5 | [5] | |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [5] |

| Colletotrichum musae | 25 | [5] |

Experimental Protocol for Antimicrobial Activity Evaluation

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the test dihydrobenzofuran derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Antioxidant and Neuroprotective Activities

Oxidative stress is a key contributor to cellular damage and is implicated in various diseases, including neurodegenerative disorders. Dihydrobenzofuran derivatives have been investigated for their ability to scavenge free radicals and protect neuronal cells.

Quantitative Antioxidant and Neuroprotective Data

The following table presents the antioxidant and neuroprotective activities of selected dihydrobenzofuran derivatives.

| Compound/Derivative | Assay | IC50 (µM) or Activity | Citation |

| Benzofuran-2-carboxamide 1j | DPPH radical scavenging | Moderate activity | [6] |

| Lipid peroxidation inhibition | Appreciable activity | [6] | |

| Benzofuran-2-one 9 | Intracellular ROS reduction | Potent activity | [7] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Inhibition of NMDA-induced neurotoxicity | 16.95 | [8] |

Experimental Protocols for Antioxidant and Neuroprotective Activity Evaluation

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Compound Incubation: Add various concentrations of the test dihydrobenzofuran derivative to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

-

Principle: Primary neuronal cell cultures are exposed to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA), which leads to neuronal cell death. The neuroprotective effect of a test compound is assessed by its ability to prevent this cell death.

-

Protocol:

-

Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

-

Compound Treatment and Excitotoxic Insult: Treat the neuronal cultures with various concentrations of the test dihydrobenzofuran derivative, followed by exposure to a toxic concentration of NMDA.

-

Cell Viability Assessment: After a designated incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: Determine the concentration-dependent neuroprotective effect of the compound and calculate its EC50 value if applicable.

-

Conclusion

Substituted dihydrobenzofurans represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development of this important class of heterocyclic compounds. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising lead compounds.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dihydrobenzofuran-5-ol: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-dihydrobenzofuran-5-ol, a heterocyclic organic compound with significant potential in various research and development fields. This document outlines its chemical and physical properties, provides insights into its synthesis, and explores its biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation and application of this compound.

Physicochemical Properties

This compound, a derivative of the benzofuran scaffold, possesses a unique set of properties that make it a compound of interest for medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 40492-52-2 | [1][2] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

Synthesis of 2,3-Dihydrobenzofurans

General Experimental Protocol: Photoinduced Cascade Reaction

A modern and efficient method for the synthesis of 2,3-dihydrobenzofuran derivatives involves a photoinduced cascade reaction of 2-allylphenol derivatives. This protocol offers a mild and rapid route to a variety of functionalized products.

Materials:

-

2-Allylphenol derivative

-

α-Iodo sulfone (or other suitable radical precursor)

-

Base (e.g., a non-nucleophilic base)

-

Anhydrous solvent (e.g., acetonitrile)

-

Light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-allylphenol derivative and the α-iodo sulfone in the anhydrous solvent.

-

Add the base to the reaction mixture to generate the phenolate anion in situ.

-

Irradiate the reaction mixture with the light source at room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.

This light-driven protocol is advantageous due to its mild conditions and rapid reaction times, with some reactions completing in as little as 35 minutes.

Biological Activities and Experimental Protocols

Benzofuran and its derivatives, including this compound, are known to exhibit a wide range of biological activities, with antioxidant and anti-inflammatory properties being of particular interest.

Antioxidant Activity

The antioxidant potential of phenolic compounds like this compound can be attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate this activity.

Principle:

The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution.

-

Add the DPPH solution to each well/cuvette and mix well.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

A blank containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have been investigated as potent anti-inflammatory agents. One of the key mechanisms underlying this activity is the inhibition of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1).

Principle:

This assay measures the ability of a compound to inhibit the enzymatic activity of mPGES-1, which is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation.

Materials:

-

This compound

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH) as a cofactor

-

Assay buffer

-

PGE2 standard

-

PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS for quantification

Procedure:

-

Pre-incubate the recombinant mPGES-1 enzyme with the test compound (this compound) or vehicle control in the assay buffer containing GSH for a specified time at a specific temperature.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction (e.g., by adding a stop solution or by rapid freezing).

-

Quantify the amount of PGE2 produced using a PGE2 EIA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition of mPGES-1 activity by comparing the PGE2 levels in the presence of the test compound to the vehicle control.

Proposed Signaling Pathways

Based on the known anti-inflammatory properties of benzofuran derivatives, it is plausible that this compound exerts its effects through the modulation of key inflammatory signaling pathways. While direct evidence for this specific compound is limited, the following pathways are likely targets.

Inhibition of the Prostaglandin E2 Synthesis Pathway

2,3-Dihydrobenzofuran derivatives have been identified as inhibitors of mPGES-1.[3] By blocking this enzyme, this compound can reduce the production of PGE2, a potent pro-inflammatory mediator.

Caption: Proposed inhibition of the PGE2 synthesis pathway.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of some benzofuran derivatives have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] Furthermore, as a compound with antioxidant properties, this compound may also influence upstream signaling cascades such as the MAPK (mitogen-activated protein kinase) pathway, which can be activated by oxidative stress.

Caption: Putative modulation of NF-κB and MAPK pathways.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in this compound. The information presented herein, from its fundamental properties to its potential mechanisms of action, should serve as a valuable resource for designing future studies and exploring the therapeutic potential of this promising compound.

References

- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydrobenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydrobenzofuran-5-ol, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the solubility and stability of this molecule is critical for its effective use in research and development, particularly in the context of drug formulation and manufacturing. This document offers available data, detailed experimental protocols for in-house determination of these properties, and visual representations of relevant workflows and potential degradation pathways.

Executive Summary

This compound, a hydroxylated derivative of the 2,3-dihydrobenzofuran scaffold, is a versatile building block in medicinal chemistry. Its solubility and stability are paramount for consistent reaction kinetics, purification, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide collates known data, provides robust experimental procedures for determining precise solubility and stability profiles, and outlines potential degradation routes based on the general behavior of phenolic compounds.

Solubility Profile

The shake-flask method is the gold standard for experimentally determining thermodynamic solubility and is highly recommended for obtaining precise data for this compound.[1][2][3][4]

Table 1: Estimated Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Notes |

| 2,3-Dihydrobenzofuran | Water | 25 | 1491 mg/L (estimated)[5] | Parent compound. |

| 2,3-Dihydrobenzofuran | Cold Water | - | Moderately Soluble | Qualitative data for the parent compound. |

| 2,3-Dihydrobenzofuran | Alcohol | - | Freely Soluble | Parent compound. |

| 2,3-Dihydrobenzofuran | Chloroform | - | Freely Soluble | Parent compound. |

| 2,3-Dihydrobenzofuran | Diethyl Ether | - | Freely Soluble | Parent compound. |

| This compound | Water | - | Expected to be higher than the parent compound | The hydroxyl group increases polarity and potential for hydrogen bonding. |

| This compound | Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone) | - | Expected to be readily soluble | "Like dissolves like" principle. |

| This compound | Non-polar Organic Solvents (e.g., Hexane, Toluene) | - | Expected to have limited solubility | The polar hydroxyl group will reduce solubility in non-polar media. |

Impact of pH on Aqueous Solubility

The solubility of this compound in aqueous solutions is expected to be highly pH-dependent due to its phenolic hydroxyl group. The pKa of this compound has been reported to be 10.6.[6]

-

In acidic to neutral solutions (pH < 9): The compound will exist predominantly in its neutral, protonated form. Its solubility will be relatively low and primarily governed by its intrinsic aqueous solubility.

-

In alkaline solutions (pH > 10.6): The phenolic hydroxyl group will deprotonate to form the more soluble phenolate salt. This will lead to a significant increase in aqueous solubility.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. As a phenolic compound, it is susceptible to degradation under certain conditions, primarily through oxidation.

Table 2: Expected Stability Profile of this compound

| Condition | Expected Stability | Potential Degradation Products |

| Acidic pH | Generally stable. | Minimal degradation expected. |

| Neutral pH | Moderately stable, but susceptible to oxidation. | Oxidized dimeric and polymeric products. |

| Alkaline pH | Less stable, more prone to oxidation. | Quinone-type structures and further colored degradation products. |

| Elevated Temperature | Susceptible to accelerated oxidation and other thermal degradation. | Products of oxidation and potential ring-opening. |

| Exposure to Light (UV/Visible) | Potentially liable to photodegradation. | Photolytic oxidation products. |

| Presence of Oxidizing Agents | Unstable. | Rapid formation of oxidized species. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the chemistry of phenols suggests that oxidation is the primary route of degradation. This can be initiated by heat, light, or the presence of metal ions and is generally more rapid at higher pH.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. coumaran, 496-16-2 [thegoodscentscompany.com]

- 6. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Dihydrobenzofuran Cores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of modern synthetic strategies to access the dihydrobenzofuran core, detailed experimental protocols for key transformations, and an exploration of the signaling pathways modulated by these compounds.

Synthetic Strategies for Dihydrobenzofuran Core Construction

The construction of the dihydrobenzofuran ring system can be broadly categorized into intramolecular and intermolecular approaches. Transition-metal catalysis has emerged as a dominant and versatile tool, enabling efficient and selective bond formations under mild conditions.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Intramolecular cyclization strategies are among the most common and powerful methods for synthesizing dihydrobenzofurans. These reactions typically involve the formation of a C-O or C-C bond to close the five-membered dihydrofuran ring.

1. Palladium-Catalyzed Intramolecular Heck Reaction: The intramolecular Heck reaction is a robust method for the synthesis of dihydrobenzofurans from readily available ortho-alkenylphenols or their derivatives. The reaction proceeds via an oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

2. Rhodium-Catalyzed Annulations: Rhodium catalysts have proven highly effective in [3+2] annulation reactions to construct the dihydrobenzofuran core. These reactions often involve the reaction of a phenol derivative with a two-carbon component, such as an alkyne or an allene, to form the five-membered ring with high regio- and stereoselectivity.[1]

3. Nickel-Catalyzed Cyclizations: Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of dihydrobenzofurans. Nickel-catalyzed intramolecular reactions, such as the cyclization of ortho-haloaryl ethers or the reductive coupling of phenols with alkenes, have been successfully developed.

4. Copper-Catalyzed Cyclizations: Copper-catalyzed methods are particularly useful for the formation of the C-O bond in the dihydrobenzofuran ring. Intramolecular O-arylation of alcohols or the cyclization of ortho-halophenols with tethered alkenes are common strategies.

Metal-Free Synthetic Approaches